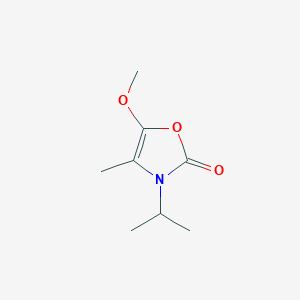

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one

Description

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is a substituted oxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features three distinct substituents: an isopropyl group at position 3, a methyl group at position 4, and a methoxy group at position 5. These substituents influence its electronic, steric, and physicochemical properties, making it a subject of interest in medicinal and agrochemical research. Potential applications may include analgesic or antimicrobial activities, inferred from structurally related compounds in the evidence.

Propriétés

Formule moléculaire |

C8H13NO3 |

|---|---|

Poids moléculaire |

171.19 g/mol |

Nom IUPAC |

5-methoxy-4-methyl-3-propan-2-yl-1,3-oxazol-2-one |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-6(3)7(11-4)12-8(9)10/h5H,1-4H3 |

Clé InChI |

OWJYAXCAIGWLCH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(OC(=O)N1C(C)C)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent. The reaction conditions may include:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Catalysts: Acid or base catalysts

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxazole derivatives with higher oxidation states.

Reduction: Reduction of the oxazole ring to form corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction may produce oxazolidines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Observations:

- Substituent Effects: The target compound’s 3-isopropyl group introduces greater steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl in quinazolinones or benzoxazolones ). This may enhance membrane permeability in biological systems.

- In contrast, chlorine in isothiazolinones () is electron-withdrawing, favoring antimicrobial activity via electrophilic interactions.

- Positional Specificity : Unlike isoxazolones with substituents at positions 3 and 4 (), the target compound’s substituents occupy positions 3, 4, and 5, which may reduce ring strain or modify binding affinity in therapeutic targets.

Pharmacological and Functional Comparisons

Analgesic Activity

Quinazolinone derivatives () demonstrate that substituent size correlates with analgesic efficacy. For example:

- The 5-methoxy group could further modulate solubility and target engagement.

Antimicrobial Potential

Isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one () rely on halogen and alkyl groups for biocidal activity. The target compound lacks halogens but incorporates methoxy and isopropyl groups, which may shift its mechanism toward antifungal or bacteriostatic actions via hydrophobic interactions.

Physicochemical Properties

- Solubility: The 5-methoxy group enhances water solubility relative to halogenated isothiazolinones, balancing the hydrophobicity of the isopropyl group.

- Stability: Electron-donating substituents (methoxy) may stabilize the oxazolone ring against hydrolysis, unlike electron-withdrawing groups in isothiazolinones .

Activité Biologique

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one, also known by its CAS number 207916-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazole derivative exhibits various pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.19 g/mol

- Density : 1.124 g/cm³

- Boiling Point : 221.54 °C

- Flash Point : 87.78 °C

The compound's structure includes a methoxy group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that oxazole derivatives, including 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one, can exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that oxazole compounds possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Enzyme Inhibition : Certain oxazoles have been identified as inhibitors of serine proteases, which are involved in various physiological processes.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of oxazole derivatives found that compounds with similar structures to 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one demonstrated significant inhibitory effects against specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one | 32 | 64 |

| Control (standard antibiotic) | 8 | 16 |

Anti-inflammatory Activity

In vitro studies have suggested that this compound can inhibit the activation of immune cells, specifically T cells and B cells, which are critical in inflammatory responses. The mechanism involves the modulation of cytokine production and signaling pathways associated with inflammation.

Enzyme Inhibition Studies

Recent research explored the inhibitory potential of oxazole derivatives on prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. The IC50 values for several derivatives were assessed:

| Compound | IC50 (nM) |

|---|---|

| 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one | 150 |

| HUP-55 (reference compound) | 5 |

| Control (inactive compound) | >1000 |

The data indicate that while the compound shows promising inhibition against PREP, its efficacy is lower compared to more potent reference compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxazole derivatives:

- Case Study on Inflammation : A clinical trial evaluated the effects of an oxazole-based drug on patients with chronic inflammatory diseases. Results indicated a reduction in inflammatory markers and improved patient outcomes.

- Neuroprotection Study : A preclinical study involving animal models demonstrated that administration of oxazole derivatives led to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.